molecular formula C16H14INO2 B4968364 N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide

N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide

Cat. No.: B4968364
M. Wt: 379.19 g/mol
InChI Key: VORFVQUPWQECEC-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide is a chemical compound that belongs to the class of fluorene derivatives. Fluorene is a polycyclic aromatic hydrocarbon with a structure consisting of two benzene rings fused to a central cyclopentane ring. The compound features a hydroxyethyl group attached to the nitrogen atom of the fluorene core, an iodine atom at the 7th position, and a carboxamide group at the 4th position. This unique structure imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorene core. The process may include:

  • Halogenation: The introduction of an iodine atom at the 7th position of the fluorene ring. This can be achieved through electrophilic aromatic substitution using iodine or iodine-containing reagents.

  • Amination: The introduction of the amino group, which is later modified to form the carboxamide group. This can be done using ammonia or primary amines.

  • Esterification and Hydrolysis: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, followed by hydrolysis to form the carboxamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.

  • Reduction: The iodine atom can be reduced to iodide using reducing agents like sodium thiosulfate or hydrogen.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Iodine, hydrogen peroxide, or oxidizing agents like potassium permanganate.

  • Reduction: Sodium thiosulfate, hydrogen gas, or other reducing agents.

  • Substitution: Nucleophiles such as alkyl halides, aryl halides, or organometallic reagents.

Major Products Formed:

  • Oxidation Products: Iodate, periodate, or other iodine-containing compounds.

  • Reduction Products: Iodide salts or other reduced iodine species.

  • Substitution Products: Alkylated or arylated derivatives of the fluorene core.

Scientific Research Applications

N-(2-Hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.

  • Biology: The compound can be employed in biological studies to investigate the effects of iodine-containing compounds on biological systems.

  • Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting specific biological pathways involving iodine.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can enhance solubility and bioavailability, while the iodine atom can play a role in the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)ethylenediamine: A compound with a similar hydroxyethyl group but lacking the fluorene core and iodine atom.

  • 7-Iodo-9H-fluorene-4-carboxylic acid: A related compound without the hydroxyethyl group.

  • N-(2-Hydroxyethyl)-9H-fluorene-4-carboxamide: A compound with a similar structure but without the iodine atom.

Uniqueness: N-(2-Hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide is unique due to the combination of the fluorene core, iodine atom, and hydroxyethyl group. This combination provides distinct chemical and physical properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c17-12-4-5-13-11(9-12)8-10-2-1-3-14(15(10)13)16(20)18-6-7-19/h1-5,9,19H,6-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORFVQUPWQECEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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